5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H6F3N3O2S and its molecular weight is 313.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocycle Formation
Microwave-assisted Synthesis
A study by Shaaban (2008) explored the microwave-assisted synthesis of heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This process involves the reaction of trifluoromethyl derivatives under pressurized microwave irradiation, demonstrating an efficient method for synthesizing such compounds (Shaaban, 2008).
Regioselective Synthesis
Martins et al. (2009) and Usachev et al. (2012) described regioselective synthesis methods for pyrazolo[1,5-a]pyrimidines, which is relevant for synthesizing the specific compound . These methods provide insights into the selective functionalization of these heterocycles (Martins et al., 2009), (Usachev et al., 2012).
Antimicrobial Activity
- Antimicrobial Agents: Abdallah and Elgemeie (2022) investigated novel pyrazolo[1,5-a]pyrimidines for their antimicrobial properties. Their study included molecular docking studies and RNA polymerase inhibitory activity, indicating potential applications of these compounds in antimicrobial treatments (Abdallah & Elgemeie, 2022).
Crystallographic and Structural Analysis
- Molecular Structure: Research by Frizzo et al. (2009) on the molecular structure of pyrazolo[1,5-a]pyrimidines, including X-ray diffractometry, can provide valuable insights into the structural characteristics of similar compounds like 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Understanding these structures is crucial for further applications in various fields (Frizzo et al., 2009).
Applications in Dye Synthesis
- Disperse Dyes: Ho (2005) researched the application of pyrazolo[1,5-a]pyrimidine derivatives in the synthesis of disperse dyes. This study suggests the potential utility of 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in dye synthesis and related industries (Ho, 2005).
Pharmaceutical Applications
- RNA Polymerase Inhibitors: Abdallah and Elgemeie (2022) also explored the use of pyrazolo[1,5-a]pyrimidines as RNA polymerase inhibitors, highlighting a possible pharmaceutical application of these compounds in treating bacterial infections (Abdallah & Elgemeie, 2022).
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . Future research may focus on the development of new synthetic routes and applications of these compounds .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities .
Mode of Action
Pyrimidine derivatives have been reported to inhibit the cyclin-dependent kinase (cdk) enzyme, leading to cell death by apoptosis . This suggests that the compound might interact with its targets, causing significant changes that lead to the inhibition of cell growth .
Biochemical Pathways
Given the broad biological potential of pyrimidine derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell death .
Result of Action
Pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cell lines, leading to cell death by apoptosis .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives are reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation . They are also reported as checkpoint kinase 1 (Chk1) inhibitors, BRAF kinase inhibitors, Aurora-A kinase inhibitors, estrogen receptor antagonists, and anti-proliferative agents .
Cellular Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown strong cytotoxicity against HeLa cell line . They exhibit potential anticancer activity .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2/cyclin A2 enzyme inhibitors and apoptotic agents .
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQXSRDDMGZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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